molecular formula C23H25N5O3S B292578 ethyl [({[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-4-methylanilino]acetate

ethyl [({[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-4-methylanilino]acetate

Katalognummer B292578
Molekulargewicht: 451.5 g/mol
InChI-Schlüssel: CAVRFXHUECKTHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl [({[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-4-methylanilino]acetate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique chemical structure and has been found to exhibit several interesting properties that make it an attractive candidate for use in various fields of research. In

Wirkmechanismus

The exact mechanism of action of ethyl [({[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-4-methylanilino]acetate is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins that are involved in various cellular processes. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation. Additionally, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
Ethyl [({[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-4-methylanilino]acetate has been found to exhibit several biochemical and physiological effects. This compound has been found to reduce inflammation in animal models, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, this compound has been found to inhibit the growth of cancer cells in vitro and in animal models, making it a potential candidate for the development of new cancer therapies.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using ethyl [({[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-4-methylanilino]acetate in lab experiments is its unique chemical structure, which allows for the synthesis of new materials with unique properties. Additionally, this compound has been found to exhibit several interesting properties that make it an attractive candidate for use in various fields of research. However, one of the main limitations of using this compound in lab experiments is its limited availability, which can make it difficult to obtain for certain studies.

Zukünftige Richtungen

There are several future directions for the study of ethyl [({[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-4-methylanilino]acetate. One potential direction is the development of new drugs and therapies based on this compound for the treatment of inflammatory diseases and cancer. Additionally, this compound has potential applications in the field of material science, where it can be used as a building block for the synthesis of new materials with unique properties. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields of research.
In conclusion, ethyl [({[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-4-methylanilino]acetate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to exhibit several interesting properties that make it an attractive candidate for use in various fields of research. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields of research.

Synthesemethoden

The synthesis of ethyl [({[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-4-methylanilino]acetate involves a multi-step process that includes the reaction of several starting materials. The detailed synthesis method is beyond the scope of this paper, but it is worth noting that this compound is not readily available commercially and requires specialized equipment and expertise to produce.

Wissenschaftliche Forschungsanwendungen

Ethyl [({[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-4-methylanilino]acetate has been studied extensively for its potential applications in scientific research. This compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a promising candidate for use in the development of new drugs and therapies. Additionally, this compound has been found to have potential applications in the field of material science, where it can be used as a building block for the synthesis of new materials with unique properties.

Eigenschaften

Molekularformel

C23H25N5O3S

Molekulargewicht

451.5 g/mol

IUPAC-Name

ethyl 2-(4-methyl-N-[2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]anilino)acetate

InChI

InChI=1S/C23H25N5O3S/c1-4-14-27-22(18-10-12-24-13-11-18)25-26-23(27)32-16-20(29)28(15-21(30)31-5-2)19-8-6-17(3)7-9-19/h4,6-13H,1,5,14-16H2,2-3H3

InChI-Schlüssel

CAVRFXHUECKTHY-UHFFFAOYSA-N

SMILES

CCOC(=O)CN(C1=CC=C(C=C1)C)C(=O)CSC2=NN=C(N2CC=C)C3=CC=NC=C3

Kanonische SMILES

CCOC(=O)CN(C1=CC=C(C=C1)C)C(=O)CSC2=NN=C(N2CC=C)C3=CC=NC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.